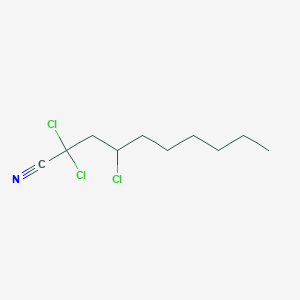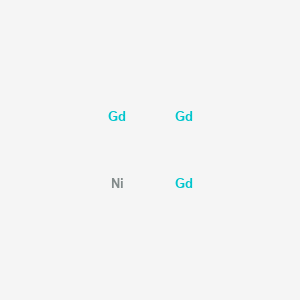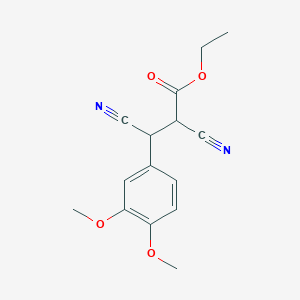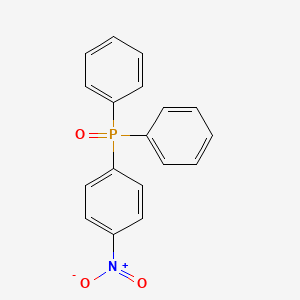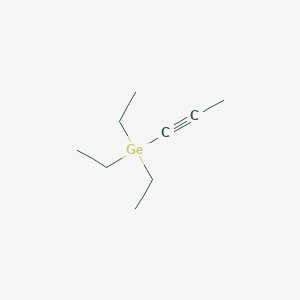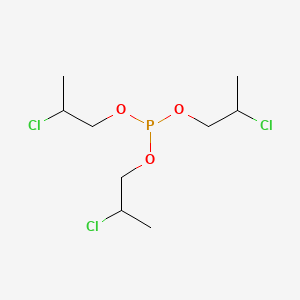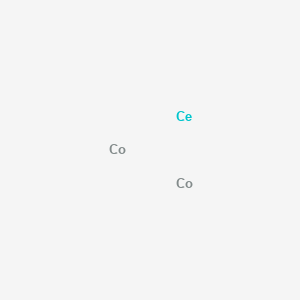
Cerium;cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium and cobalt are two elements that can form various compounds with unique properties and applications. Cerium is a rare earth element, while cobalt is a transition metal. When combined, these elements can create compounds that exhibit interesting chemical and physical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cerium and cobalt compounds can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and green synthesis. For example, a cobalt-doped cerium iron oxide nanocomposite can be synthesized using an aqueous extract of Gossypium arboreum L. stalks through a green co-precipitation method . Another method involves the one-pot hydrothermal route to prepare nanocoral-like cerium-activated cobalt selenide by altering the cerium content .
Industrial Production Methods
In industrial settings, cerium and cobalt compounds are often produced through co-precipitation and subsequent calcination. For instance, unsupported cobalt catalysts promoted with cerium can be synthesized by precipitation/co-precipitation followed by calcination at 500°C . This method helps stabilize the surface of cobalt under reduction conditions and enhances the catalytic activity of the resulting compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cerium and cobalt compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt-doped cerium oxide catalysts are effective in the preferential oxidation of carbon monoxide (CO) in the presence of hydrogen . These compounds can also participate in hydrogenation reactions and the decomposition of hydroxylammonium nitrate (HAN) for monopropellant thrusters .
Common Reagents and Conditions
Common reagents used in reactions involving cerium and cobalt compounds include hydrogen, oxygen, and various organic and inorganic substrates. Reaction conditions often involve elevated temperatures and specific catalysts to achieve the desired chemical transformations.
Major Products Formed
The major products formed from reactions involving cerium and cobalt compounds depend on the specific reaction and conditions. For example, the oxidation of CO using cobalt-doped cerium oxide catalysts primarily produces carbon dioxide (CO₂) . In hydrogenation reactions, the products can include various reduced organic compounds .
Applications De Recherche Scientifique
Cerium and cobalt compounds have numerous scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of cerium and cobalt compounds varies depending on the application. In catalytic reactions, the compounds often function by providing active sites for the adsorption and transformation of reactants. For example, in the oxidation of CO, cobalt and cerium oxo cations play a key role in facilitating the reaction . In biomedical applications, cerium compounds can mimic and replace calcium, inhibiting cellular respiration and glucose metabolism .
Comparaison Avec Des Composés Similaires
Cerium and cobalt compounds can be compared with other similar compounds, such as cerium-doped oxides and cobalt-based catalysts. These compounds often exhibit unique properties due to the synergistic effects of cerium and cobalt. For example, cerium-doped oxides are known for their redox properties and structural defects, making them desirable for selective hydrogenation reactions . Similar compounds include cerium iron oxide, cerium titanium oxide, and cobalt iron oxide .
Conclusion
Cerium and cobalt compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique properties and mechanisms of action make them valuable in various scientific and industrial processes. Continued research and development in this field will likely lead to new and innovative uses for these compounds.
Propriétés
Numéro CAS |
12014-47-0 |
|---|---|
Formule moléculaire |
CeCo2 |
Poids moléculaire |
257.982 g/mol |
Nom IUPAC |
cerium;cobalt |
InChI |
InChI=1S/Ce.2Co |
Clé InChI |
ZOIRGQPXIXOOTL-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
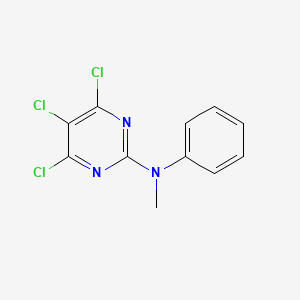
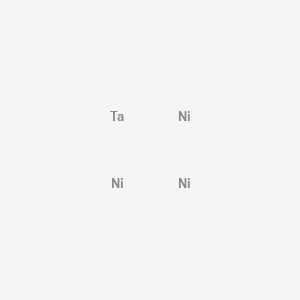


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
